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molecular formula C20H24N2O4 B8707529 Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)-3,4,5-trimethoxy- CAS No. 27461-31-0

Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)-3,4,5-trimethoxy-

Cat. No. B8707529
M. Wt: 356.4 g/mol
InChI Key: GBHVKNBSZXPQDM-UHFFFAOYSA-N
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Patent
US04022900

Procedure details

5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline (3.76 g) was dissolved in anhydrous benzene (100 ml) and treated with 3,4,5-trimethoxybenzoyl chloride (5 g) under reflux for 16 hours in the presence of 0.25 g of anhydrous potassium bicarbonate. The precipitated solid was filtered and washed with sodium carbonate solution. The solid was recrystallized from benzene to yield 4.04 g of fine needles; mp 142.8-143.1° C.
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]([CH3:12])[CH2:7]2.[CH3:13][O:14][C:15]1[CH:16]=[C:17]([CH:21]=[C:22]([O:26][CH3:27])[C:23]=1[O:24][CH3:25])[C:18](Cl)=[O:19].C(=O)(O)[O-].[K+]>C1C=CC=CC=1>[CH3:27][O:26][C:22]1[CH:21]=[C:17]([CH:16]=[C:15]([O:14][CH3:13])[C:23]=1[O:24][CH3:25])[C:18]([NH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]([CH3:12])[CH2:7]2)=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
3.76 g
Type
reactant
Smiles
NC1=C2CCN(CC2=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=C(C1OC)OC
Step Three
Name
Quantity
0.25 g
Type
reactant
Smiles
C([O-])(O)=O.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from benzene

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)NC2=C3CCN(CC3=CC=C2)C)C=C(C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.04 g
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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